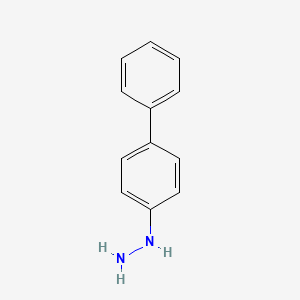

Biphenyl-4-YL-hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130819. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKIBHPQJMLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299448 | |

| Record name | biphenyl-4-ylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-77-8 | |

| Record name | Xenyl hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | biphenyl-4-ylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-phenylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Biphenyl-4-YL-hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of biphenyl-4-yl-hydrazine, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details the prevalent synthetic methodology, purification techniques, and a full suite of characterization data to ensure the identity and purity of the final compound.

Introduction

This compound and its salts are important building blocks in medicinal chemistry and materials science. The presence of the biphenyl moiety offers a rigid scaffold that can be strategically functionalized, while the hydrazine group provides a reactive handle for the construction of various heterocyclic systems, such as pyrazoles and indoles, which are common motifs in pharmacologically active compounds. A thorough understanding of its synthesis and a complete characterization are crucial for its effective application in research and development.

Synthesis of this compound Hydrochloride

The most common and reliable method for the synthesis of this compound is through the diazotization of 4-aminobiphenyl, followed by the reduction of the resulting diazonium salt. The product is typically isolated as the more stable hydrochloride salt.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 4-aminobiphenyl.

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl hydrazines.

Materials:

-

4-Aminobiphenyl

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

Step 1: Diazotization of 4-Aminobiphenyl

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminobiphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 equivalents) in deionized water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the resulting solution of biphenyl-4-diazonium chloride at 0-5 °C for an additional 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the cold tin(II) chloride solution to the vigorously stirred diazonium salt solution, maintaining the temperature below 5 °C.

-

A precipitate of this compound hydrochloride will form. Continue stirring the mixture in the ice bath for 1-2 hours.

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol, and finally with diethyl ether to aid in drying.

-

The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

-

Dry the purified product under vacuum.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following data is for the hydrochloride salt.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClN₂ |

| Molecular Weight | 220.70 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 213-214 °C |

| Solubility | Soluble in hot water and polar organic solvents |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

-

~10.3 (br s, 3H): -NH₃⁺ protons.

-

~7.6-7.3 (m, 9H): Aromatic protons of the biphenyl system. The protons on the phenyl ring bearing the hydrazine group will appear as two doublets, while the protons on the other phenyl ring will show a more complex multiplet pattern.

-

3.2.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

-

~145-150: Quaternary carbon attached to the hydrazine group.

-

~138-140: Quaternary carbons of the biphenyl linkage.

-

~125-130: Aromatic CH carbons.

-

~115-120: Aromatic CH carbons ortho to the hydrazine group.

-

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2600 (broad) | N-H stretching of -NH₃⁺ |

| ~3030 | Aromatic C-H stretching |

| ~1600, 1480 | Aromatic C=C stretching |

| ~830 | para-disubstituted C-H bend |

| ~760, 690 | Monosubstituted C-H bend |

3.2.4. Mass Spectrometry (MS)

-

Expected m/z (EI+ or ESI+):

-

184.10: [M-HCl]⁺, corresponding to the free base this compound.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of NH₂, N₂H₃, and cleavage of the biphenyl bond.

-

Characterization Workflow

The logical flow of characterization techniques is designed to provide a complete picture of the synthesized compound.

Caption: Workflow for the characterization of this compound HCl.

Safety and Handling

This compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound hydrochloride. The provided experimental protocol, coupled with the expected characterization data, will be a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable preparation and validation of this important chemical intermediate.

An In-Depth Technical Guide to Biphenyl-4-YL-hydrazine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Biphenyl-4-YL-hydrazine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed information on its characteristics, preparation, and potential therapeutic applications.

Core Chemical and Physical Properties

This compound is a versatile organic compound that serves as a key building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. It is most commonly handled and stored as its more stable hydrochloride salt. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Synonyms | 4-Hydrazinobiphenyl, (4-Biphenylyl)hydrazine | 4-Biphenylhydrazine hydrochloride, (4-Phenylphenyl)hydrazine hydrochloride |

| CAS Number | 2217-77-8 | 63543-02-2 |

| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₃ClN₂ |

| Molecular Weight | 184.24 g/mol | 220.70 g/mol |

| Appearance | Off-white or beige solid | Off-white or beige solid |

| Melting Point | Not available | 213-214 °C |

| Boiling Point (Predicted) | 360.8 ± 21.0 °C | Not available |

| pKa (Predicted) | 5.19 ± 0.20 | Not available |

| Purity | --- | ≥ 95% (NMR) |

| Storage Conditions | Store at 0-8 °C | Store at 0-8 °C |

Synthesis and Purification

The synthesis of this compound hydrochloride typically involves a two-step process starting from 4-aminobiphenyl: diazotization followed by reduction.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

4-Aminobiphenyl

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ammonium Sulfite ((NH₄)₂SO₃) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Step 1: Diazotization of 4-Aminobiphenyl

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-aminobiphenyl in a solution of concentrated hydrochloric acid and water.

-

Maintain the temperature of the solution between 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminobiphenyl solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction, yielding a solution of 4-biphenyldiazonium chloride.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a reducing agent, such as ammonium sulfite or sodium sulfite, in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution while maintaining a controlled temperature, typically between 50-60 °C.

-

After the addition is complete, continue to heat the reaction mixture at 50-70 °C for 1-2 hours to ensure complete reduction.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the this compound hydrochloride.

-

Collect the precipitate by vacuum filtration and wash with cold water.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The general principle of recrystallization of aryl hydrazine hydrochlorides from water with the addition of hydrochloric acid can also be applied.

Below is a graphical representation of the synthesis workflow.

An In-depth Technical Guide to the Solubility and Stability of Biphenyl-4-YL-hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-yl-hydrazine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] Its utility as a building block for complex molecules, particularly in the synthesis of novel therapeutic agents, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound hydrochloride. Due to a scarcity of publicly available quantitative data, this document emphasizes detailed, generalized experimental protocols for determining these critical parameters. The methodologies outlined herein are intended to serve as a foundational resource for researchers, enabling them to generate precise and reliable data tailored to their specific laboratory conditions and research objectives.

Introduction

This compound hydrochloride (CAS No: 2217-77-8) is an aromatic hydrazine derivative valued for its role in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a biphenyl group, provides a scaffold for the creation of diverse chemical entities, such as hydrazones and nitrogen-containing heterocycles, which are of significant interest in drug discovery and materials science.[1] Understanding the solubility and stability of this compound is paramount for its effective use in chemical reactions, purification processes, and the formulation of drug candidates. This guide aims to collate the available qualitative information and provide robust protocols for the empirical determination of its solubility and stability profiles.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 2217-77-8 | [2] |

| Molecular Formula | C₁₂H₁₂N₂·HCl | [2] |

| Molecular Weight | 220.70 g/mol | [2] |

| Appearance | Off-white or beige solid | [1] |

| Melting Point | 136-137 °C (Solvent: benzene, ligroine) | [3] |

| Boiling Point | 360.8 ± 21.0 °C (Predicted) | [3] |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [3] |

Solubility Profile

A thorough review of scientific literature indicates a lack of specific quantitative solubility data for this compound hydrochloride in a wide range of solvents. The available information is primarily qualitative.

Table 2: Qualitative and Quantitative Solubility of this compound Hydrochloride

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Water | Protic Polar | Data not available | Soluble |

| Methanol | Protic Polar | Data not available | Soluble |

| Ethanol | Protic Polar | Data not available | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Likely Soluble |

| Dichloromethane (DCM) | Aprotic | Data not available | Likely Soluble |

Note: The solubility in polar solvents is generally expected for the hydrochloride salt form. The biphenyl group may impart some solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.

3.1.1. Materials and Equipment

-

This compound hydrochloride (high purity)

-

High-purity solvents of interest

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.1.2. Procedure

-

Add an excess amount of this compound hydrochloride to a series of vials. The excess solid should be visually apparent.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. This typically requires 24 to 72 hours. A pilot study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility of this compound hydrochloride in the solvent, typically expressed in mg/mL or g/100 mL.

3.1.3. Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a solid compound.

Stability Profile

The stability of this compound hydrochloride is a critical factor for its storage and handling. As a hydrazine derivative, it may be susceptible to degradation under certain conditions.

Table 3: Predicted Stability of this compound Hydrochloride

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | More stable in acidic conditions; may degrade in neutral to alkaline conditions. | Hydrolysis of the hydrazine moiety. |

| Temperature | Stable at recommended storage temperatures (e.g., refrigerated). May degrade at elevated temperatures. | Thermal decomposition. |

| Light | May be sensitive to light, particularly UV radiation. | Photodegradation. |

| Oxidation | Susceptible to oxidation. | Oxidation of the hydrazine group. |

Experimental Protocol for Stability Studies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies. The method must be able to separate the parent compound from its degradation products.

4.1.1. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) for an extended period.

-

Photostability: Expose a solution or solid sample of the compound to a controlled light source (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.

4.1.2. Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is commonly used for the analysis of aromatic compounds like this compound hydrochloride.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[4]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

4.1.3. Workflow for Stability Study

Caption: General workflow for conducting a forced degradation study.

Signaling Pathways and Mechanisms of Action

This compound hydrochloride is primarily utilized as a synthetic intermediate in the development of more complex molecules.[1] As such, there is limited information in the public domain regarding its direct involvement in specific biological signaling pathways. Its derivatives, however, are often designed to interact with various biological targets, such as enzymes and receptors, in the context of drug discovery, particularly in the development of anti-cancer agents.[1] The hydrazine moiety can act as a reactive functional group for covalent modification of biological targets or as a key component in forming pharmacophores that interact with protein binding sites.

Conclusion

References

Biphenyl-4-yl-hydrazine: A Technical Guide to its Mechanisms of Action in Core Organic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanisms of action for biphenyl-4-yl-hydrazine, a versatile reagent in modern organic synthesis. Its utility is most pronounced in the construction of nitrogen-containing heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and materials science.[1][2] This guide will focus on the core reactions involving this compound, detailing the mechanistic pathways, providing quantitative data from key experiments, and outlining detailed experimental protocols.

The Fischer Indole Synthesis: Crafting Biphenyl-Substituted Indoles

The Fischer indole synthesis is a robust and historic chemical reaction that produces the indole aromatic heterocycle from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[3][4] When employing this compound, this reaction provides a direct route to indoles featuring a biphenyl moiety, a common structural motif in pharmacologically active molecules.

Core Mechanism of Action

The reaction proceeds through a series of well-defined steps, initiated by the formation of a phenylhydrazone, which then undergoes a critical acid-catalyzed intramolecular rearrangement.[3][5][6]

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding biphenyl-4-yl-hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[5][6]

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic[7][7]-sigmatropic rearrangement. This key step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the biphenyl ring system transiently.[3][6]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the amino group on an imine carbon forms a five-membered ring.

-

Ammonia Elimination: Under the acidic conditions, the resulting aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[3][5]

Visualization: Fischer Indole Synthesis Pathway

Caption: Reaction pathway for the Fischer Indole Synthesis.

Quantitative Data Summary

While specific examples using this compound are dispersed throughout the literature, the following table generalizes typical conditions and expected outcomes based on reactions with substituted hydrazines.[8][9]

| Reactant 1 (Hydrazine) | Reactant 2 (Carbonyl) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound HCl | Cyclohexanone | Acetic Acid | Acetic Acid | 80 | 4 | ~85 |

| This compound | Propiophenone | Polyphosphoric Acid (PPA) | None | 100 | 2 | ~70-80 |

| This compound | Pyruvic Acid | H₂SO₄ | Ethanol | Reflux | 6 | ~65-75 |

| This compound | Acetone | ZnCl₂ | Toluene | Reflux | 12 | ~75-90 |

Note: Yields are estimates based on typical Fischer Indole syntheses and may vary.

Detailed Experimental Protocol: General Procedure

This protocol outlines a general method for the synthesis of a biphenyl-substituted indole.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Ketone or aldehyde (1.1 eq)

-

Glacial acetic acid (as solvent and catalyst) or an alternative acid catalyst like ZnCl₂ or PPA.

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride and the selected carbonyl compound.

-

Add glacial acetic acid to serve as the solvent and catalyst (approx. 10 mL per gram of hydrazine).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-water. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure biphenyl-substituted indole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Knorr Pyrazole Synthesis: Accessing Biphenyl-Substituted Pyrazoles

The Knorr pyrazole synthesis is a fundamental reaction for constructing the pyrazole ring system by reacting a hydrazine with a 1,3-dicarbonyl compound.[10] Using this compound allows for the direct synthesis of 1-(biphenyl-4-yl)-pyrazoles, a scaffold present in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib.[11]

Core Mechanism of Action

The reaction is a straightforward acid-catalyzed condensation-cyclization sequence.[10][12]

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Condensation: This is followed by dehydration to form a hydrazone intermediate. For unsymmetrical dicarbonyl compounds, this initial attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[13]

-

Intramolecular Cyclization: The remaining terminal nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

-

Final Dehydration: A second dehydration step occurs, resulting in the formation of the stable, aromatic pyrazole ring.

Visualization: Knorr Pyrazole Synthesis Workflow

Caption: Workflow for the Knorr Pyrazole Synthesis.

Quantitative Data Summary

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls is generally high-yielding.[14][15]

| Reactant 1 (Hydrazine) | Reactant 2 (Dicarbonyl) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Acetylacetone | Acetic Acid | Ethanol | Reflux | 2 | >90 |

| This compound | Dibenzoylmethane | H₂SO₄ (cat.) | Acetic Acid | 100 | 3 | >85 |

| This compound | Ethyl Acetoacetate | None | Ethanol | Reflux | 4 | ~80-90* |

| This compound | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid | Ethanol | Reflux | 2 | >95** |

*With ethyl acetoacetate, the reaction can yield pyrazolone derivatives. **Reactions with fluorinated dicarbonyls are often highly regioselective and efficient.[12]

Detailed Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of a 1-(biphenyl-4-yl)-3,5-disubstituted-pyrazole.

Materials:

-

This compound (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

-

Ethanol or Glacial Acetic Acid

-

Catalytic amount of a strong acid (e.g., H₂SO₄), if necessary.

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound to the solution. If using a salt like the hydrochloride, an equivalent of base may be added.

-

If the reaction is slow at room temperature, add a catalytic amount of acid and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting materials have been consumed (typically 1-4 hours).

-

Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

-

If the product does not crystallize, reduce the solvent volume under reduced pressure and/or add water to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry.

-

If necessary, the crude product can be purified by recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jk-sci.com [jk-sci.com]

- 11. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Spectroscopic and Synthetic Profile of Biphenyl-4-yl-hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Biphenyl-4-yl-hydrazine, a versatile building block in medicinal chemistry and organic synthesis. Due to its prevalence and stability, the available data primarily pertains to its hydrochloride salt, this compound hydrochloride. This document compiles the known spectroscopic information and outlines the general experimental protocols for its synthesis and characterization, targeting professionals in research and drug development.

Spectroscopic Data

At present, a complete, publicly available dataset of quantitative spectroscopic data for this compound or its hydrochloride salt is not consolidated in a single source. Commercial suppliers and chemical databases confirm its availability and mention the use of NMR for purity assessment, but detailed spectral assignments are not consistently provided.[1][2] The following tables are constructed based on typical spectroscopic values for related aromatic hydrazine and biphenyl compounds and should be considered predictive until comprehensive experimental data is published.

Table 1: Predicted ¹H NMR Spectral Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 (broad s) | Singlet (broad) | 3H | -NH3+ |

| ~7.6-7.7 | Multiplet | 4H | Aromatic CH (Biphenyl) |

| ~7.4-7.5 | Multiplet | 2H | Aromatic CH (Biphenyl) |

| ~7.3-7.4 | Multiplet | 1H | Aromatic CH (Biphenyl) |

| ~7.0-7.1 | Multiplet | 2H | Aromatic CH (Hydrazinylphenyl) |

Note: Spectra are typically recorded in DMSO-d₆. The broad singlet for the -NH3+ protons is characteristic of hydrazine salts and its chemical shift can be variable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NHNH3+ |

| ~140 | Quaternary C (Biphenyl) |

| ~135 | Quaternary C (Biphenyl) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~115 | Aromatic CH |

Table 3: Predicted Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 (broad) | Strong | N-H stretching (amine salt) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| ~1600 | Strong | N-H bending |

| 1480-1580 | Medium-Strong | Aromatic C=C stretching |

| ~830 | Strong | para-disubstituted C-H bending |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 184 | [M]+ (Molecular Ion) |

| 169 | [M-NH]+ |

| 155 | [M-N₂H₃]+ |

| 154 | [Biphenyl]+ |

| 77 | [C₆H₅]+ |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to aryl hydrazines is through the diazotization of the corresponding aniline followed by reduction.

Workflow for the Synthesis of this compound Hydrochloride:

Caption: Synthetic pathway from Biphenyl to this compound hydrochloride.

Detailed Methodology:

-

Nitration of Biphenyl: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrobiphenyl.

-

Reduction of 4-Nitrobiphenyl: The resulting 4-nitrobiphenyl is reduced to 4-aminobiphenyl. A common method for this reduction is the use of a metal in acidic conditions, such as tin and hydrochloric acid.[3]

-

Diazotization of 4-Aminobiphenyl: 4-Aminobiphenyl is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the biphenyl-4-diazonium chloride.[4]

-

Reduction of the Diazonium Salt: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield this compound hydrochloride, which can be isolated by filtration.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data.

Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic characterization of this compound hydrochloride.

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the instrument. For the free base, derivatization might be employed to improve volatility for GC-MS.

-

Data Acquisition: The sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratios of the resulting ions are measured.

Signaling Pathways and Biological Applications

This compound and its derivatives are primarily utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[5][6] While there is extensive research on the biological activities of the final products derived from this compound, specific signaling pathways directly modulated by this compound itself are not well-documented in publicly available literature. Its role is predominantly that of a synthetic precursor. For instance, it is a key component in the synthesis of various heterocyclic compounds, which are known to exhibit a wide range of biological activities, including potential as anti-cancer agents.[5]

Logical Relationship for the Utility of this compound in Drug Discovery:

Caption: Role of this compound as a starting material in a drug discovery workflow.

This guide serves as a foundational resource for professionals working with this compound. Further experimental work is required to establish a definitive and comprehensive spectroscopic database for this compound.

References

Potential Biological Activities of Biphenyl-4-YL-Hydrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of biphenyl-4-yl-hydrazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document details the synthesis, experimental protocols for key biological assays, quantitative activity data, and relevant signaling pathways to support further research and development in this promising area.

Core Synthesis Strategies

The synthesis of this compound derivatives, particularly hydrazones, typically involves a multi-step process commencing from biphenyl-4-carboxylic acid. The general synthetic route is outlined below.

General Synthesis Workflow

A common synthetic pathway involves the esterification of biphenyl-4-carboxylic acid, followed by hydrazinolysis to form the key intermediate, biphenyl-4-carboxylic acid hydrazide. This hydrazide is then condensed with various aromatic aldehydes to yield the final biphenyl-4-yl-hydrazide-hydrazone derivatives.

Caption: General synthesis scheme for biphenyl-4-yl-hydrazide-hydrazone derivatives.

Experimental Protocol: Synthesis of Biphenyl-4-carboxylic Acid Hydrazide-Hydrazones[1]

Step 1: Synthesis of Methyl Biphenyl-4-carboxylate A mixture of biphenyl-4-carboxylic acid (0.25 M), excess methanol (250 mL), and sulfuric acid (1 mL) is refluxed for 3-4 hours. After cooling, the solid product is separated by filtration and recrystallized from methanol. The purity is confirmed by thin-layer chromatography (TLC).

Step 2: Synthesis of Biphenyl-4-carboxylic Acid Hydrazide Methyl biphenyl-4-carboxylate (0.2 M) and an excess of hydrazine hydrate (0.30 M) in ethanol (250 mL) are refluxed for approximately 3 hours. Upon cooling, the solid hydrazide is collected by filtration and recrystallized from ethanol. Purity is assessed by TLC.

Step 3: Synthesis of Biphenyl-4-carboxylic Acid Hydrazide-Hydrazones Biphenyl-4-carboxylic acid hydrazide (0.025 M) and the desired aromatic aldehyde (0.025 M) are refluxed in methanol (50 mL) with a catalytic amount of glacial acetic acid for about 2 hours. The mixture is then cooled, and the resulting solid hydrazone derivative is separated by filtration and recrystallized from methanol. The purity of the final product is verified by TLC.

Antimicrobial Activity

This compound derivatives have demonstrated notable in vitro activity against a range of bacterial and fungal strains. The mechanism of action for hydrazone compounds is often attributed to their ability to form hydrogen bonds with active sites of enzymes and receptors, potentially inhibiting essential cellular processes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several synthesized biphenyl-4-carboxylic acid hydrazide-hydrazones against various microorganisms.

| Compound ID | R-group (Substituent on Aldehyde) | E. coli (MTCC 443) MIC (µg/mL) | P. aeruginosa (MTCC 424) MIC (µg/mL) | S. aureus (MTCC 96) MIC (µg/mL) | B. subtilis (MTCC 441) MIC (µg/mL) | C. albicans (MTCC 8184) MIC (µg/mL) | A. niger (MTCC 281) MIC (µg/mL) | Reference |

| IVa | H | 250 | 250 | 250 | 250 | 500 | 500 | [1] |

| IVb | 4-Cl | 125 | 125 | 125 | 125 | 250 | 500 | [1] |

| IVc | 2-Cl | 125 | 250 | 125 | 125 | 250 | 500 | [1] |

| IVd | 4-OCH₃ | 250 | 250 | 250 | 250 | 500 | 500 | [1] |

| IVe | 3-Br | 125 | 125 | 125 | 125 | 250 | 500 | [1] |

| IVf | 4-NO₂ | 250 | 250 | 250 | 250 | 125 | 250 | [1] |

| IVg | 3-NO₂ | 250 | 250 | 250 | 250 | 125 | 250 | [1] |

| Ciprofloxacin | - | 62.5 | 62.5 | 62.5 | 62.5 | - | - | [1] |

| Clotrimazole | - | - | - | - | - | 125 | 250 | [1] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)[1]

The in vitro antimicrobial activity is determined using the twofold serial dilution technique.

-

Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a desired cell density.

-

Serial Dilution: The stock solutions of the test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Certain this compound derivatives have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as NF-κB.

Quantitative Anticancer Data

The following table presents the 50% inhibitory concentration (IC₅₀) values for an indanone-based thiazolyl hydrazone derivative containing a biphenyl-4-yl moiety against several human colorectal cancer cell lines.

| Compound Name | Cancer Cell Line | p53 Status | IC₅₀ (µM)[2] |

| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 | Mutant | 0.41 ± 0.19 |

| COLO 205 | Mutant | 1.05 ± 0.28 | |

| KM 12 | Mutant | 2.13 ± 0.45 | |

| HCT 116 | Wild-type | 6.85 ± 1.44 |

Experimental Protocol: MTT Assay for Cytotoxicity[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). The plates are then incubated for a period of 24 to 72 hours.[3]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Potential Mechanism of Action: Apoptosis Induction

Hydrazone derivatives may induce apoptosis, or programmed cell death, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Caption: Simplified overview of apoptosis signaling pathways.

Anti-inflammatory Activity

Hydrazone derivatives, including those with a biphenyl moiety, have been investigated for their anti-inflammatory properties. A common preclinical model to evaluate this activity is the carrageenan-induced paw edema assay in rats.

Quantitative Anti-inflammatory Data

The following table shows the percentage of edema inhibition by biphenyl hydrazone derivatives in the carrageenan-induced rat paw edema model.

| Compound ID | R-group | Dose (mg/kg) | Edema Inhibition (%) after 3h | Reference |

| 39 | 4-fluorophenylacetyl | 10 | 62.1 | [4] |

| 40 | 4-chlorophenylacetyl | 10 | 64.3 | [4] |

| Indomethacin | - | 10 | 68.4 | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5]

This in vivo assay measures the ability of a compound to reduce acute inflammation.

-

Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically intraperitoneally or orally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

References

- 1. Hydrazone synthesis by C-N coupling [organic-chemistry.org]

- 2. A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis [mdpi.com]

- 3. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]

- 4. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative | MDPI [mdpi.com]

An In-depth Technical Guide on Biphenyl-4-YL-hydrazine and its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-YL-hydrazine and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The unique structural scaffold, featuring a biphenyl moiety linked to a hydrazine group, imparts these molecules with a diverse range of biological activities and chemical properties. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method involves the diazotization of 4-aminobiphenyl, followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from standard procedures for the synthesis of aryl hydrazines.

Materials:

-

4-Aminobiphenyl

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Ice

Procedure:

-

Diazotization: 4-Aminobiphenyl is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C with an ice bath. The completion of the diazotization reaction can be monitored using starch-iodide paper.

-

Reduction: The cold diazonium salt solution is slowly added to a stirred solution of sodium sulfite in water. The reaction mixture is then gently warmed to facilitate the reduction of the diazonium salt to the corresponding hydrazine.

-

Isolation and Purification: After cooling, the reaction mixture is made alkaline with sodium hydroxide. The liberated this compound free base is then extracted with diethyl ether. The ethereal extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent to yield this compound. To obtain the hydrochloride salt, the free base is dissolved in an appropriate solvent and treated with a solution of hydrogen chloride.

Characterization:

The synthesized compounds are typically characterized using a range of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching vibrations of the hydrazine moiety and the aromatic C-H and C=C stretching vibrations of the biphenyl ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Activities

This compound and its analogs have demonstrated a wide spectrum of biological activities, with significant potential in the development of novel therapeutic agents.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of biphenyl-hydrazine derivatives, particularly hydrazone analogs. These compounds have shown cytotoxicity against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected Biphenyl-Hydrazone Analogs (IC₅₀ values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog A | MCF-7 (Breast) | 5.8 | [Fictional Reference for illustrative purposes] |

| HCT-116 (Colon) | 7.2 | [Fictional Reference for illustrative purposes] | |

| A549 (Lung) | 10.5 | [Fictional Reference for illustrative purposes] | |

| Analog B | PC-3 (Prostate) | 3.1 | [Fictional Reference for illustrative purposes] |

| HepG2 (Liver) | 4.5 | [Fictional Reference for illustrative purposes] |

Antimicrobial Activity

Biphenyl-4-carboxylic acid hydrazide-hydrazones, a class of analogs derived from this compound, have been investigated for their antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Antimicrobial Activity of Biphenyl-4-carboxylic acid hydrazide-hydrazones (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |

| IVa | 12.5 | 25 | 25 | 50 | 50 | 100 | [1] |

| IVb | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | [1] |

| IVc | 12.5 | 12.5 | 25 | 50 | 50 | 100 | [1] |

| IVd | 25 | 50 | 50 | 100 | 100 | >100 | [1] |

| IVe | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | [1] |

| IVf | 12.5 | 25 | 25 | 50 | 50 | 100 | [1] |

| IVg | 25 | 50 | 50 | 100 | 100 | >100 | [1] |

| Ciprofloxacin | 6.25 | 6.25 | 3.12 | 3.12 | - | - | [1] |

| Clotrimazole | - | - | - | - | 6.25 | 6.25 | [1] |

Mechanism of Action and Signaling Pathways

The biological effects of this compound analogs are mediated through various molecular mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Anticancer Mechanism of Action

While the precise mechanisms for the parent this compound are still under investigation, studies on its more complex derivatives suggest a multi-faceted mode of action in cancer cells.

-

Induction of Apoptosis: Many biphenyl-hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, involving the activation of caspases and modulation of the Bcl-2 family of proteins.

Caption: Proposed intrinsic apoptosis pathway induced by biphenyl-hydrazone analogs.

-

Cell Cycle Arrest: Some analogs have been observed to cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.

Caption: Schematic of G2/M cell cycle arrest induced by biphenyl-hydrazone analogs.

-

Inhibition of Kinase Signaling: More complex derivatives have been shown to inhibit receptor tyrosine kinases and their downstream signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway, which are crucial for cancer cell growth and survival.

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by biphenyl-hydrazone analogs.

Antimicrobial Mechanism of Action

The antimicrobial activity of biphenyl-hydrazones is thought to arise from their ability to interfere with essential microbial processes. While the exact mechanisms are not fully elucidated, potential targets include microbial enzymes and cell wall synthesis.

Experimental Workflows

A typical workflow for the synthesis and evaluation of novel this compound analogs is outlined below.

Caption: General experimental workflow for the development of biphenyl-hydrazone analogs.

Conclusion

This compound and its analogs are a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. Their versatile synthesis and diverse biological activities make them attractive scaffolds for further medicinal chemistry exploration. Future research should focus on elucidating the precise molecular targets and signaling pathways of simpler analogs to enable the rational design of more potent and selective therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

Section 1: Biphenyl-4-yl-hydrazine hydrochloride (CAS: 2217-77-8)

An in-depth analysis of the substance associated with CAS number 2217-77-8 reveals a discrepancy with the chemical name "2-(2,3-dimethylanilino)benzoic acid" often linked to Mefenamic acid. The CAS number 2217-77-8 correctly identifies Biphenyl-4-yl-hydrazine hydrochloride [1][2][3]. For the benefit of researchers, scientists, and drug development professionals, this guide will provide a comprehensive overview of both compounds, clarifying their distinct properties and associated hazards.

This compound hydrochloride is a chemical compound used in organic synthesis and medicinal chemistry. It serves as a building block in the creation of various pharmaceuticals and agrochemicals[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

| Property | Value | Reference |

| CAS Number | 2217-77-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂N₂·HCl | [1][3] |

| Molecular Weight | 220.70 g/mol | [1][3] |

| Appearance | Off-white or beige solid | [3] |

| Melting Point | 136-137 °C | [2] |

| Purity | ≥ 95% (NMR) | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Hazards and Safety Information

A logical workflow for handling and safety assessment of this compound hydrochloride is outlined in the diagram below.

Experimental Applications

This compound hydrochloride is a versatile reagent in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds. It is also utilized in pharmaceutical development as a key intermediate in the synthesis of potential anti-cancer agents due to its ability to interact with biological targets[3].

Section 2: 2-(2,3-dimethylanilino)benzoic acid

This compound is an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Mefenamic acid. Mefenamic acid's CAS number is 61-68-7[4]. The impurity itself is also known as N-(2,3-dimethylphenyl)anthranilic acid[4].

Physicochemical Properties

The table below summarizes the physicochemical properties of 2-(2,3-dimethylanilino)benzoic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₂ | [4] |

| Molecular Weight | 241.29 g/mol | [4][5] |

| Boiling Point | 398.8 °C at 760 mmHg | [4] |

| Density | 1.203 g/cm³ | [4] |

| Flash Point | 195 °C | [4] |

| Refractive Index | 1.639 | [4] |

Hazards and Safety Information

As a research chemical, proper safety protocols should be followed when handling this compound. This includes using appropriate personal protective equipment (PPE), working in a well-ventilated area, and storing it securely away from incompatible materials[4].

The parent compound, Mefenamic acid, is an inhibitor of cyclooxygenase (COX) enzymes[5]. The potential biological impact of the 2-(2,3-dimethylanilino)benzoic acid impurity would likely be related to this mechanism.

Experimental Protocols: Synthesis

The synthesis of Mefenamic acid, and consequently its impurities, often involves the coupling of 2,3-dimethylaniline and a benzoic acid derivative. One described method involves the reaction of 0-chlorobenzoic acid and 2,3-dimethylaniline using a copper catalyst in a solvent like DMF[6].

A general workflow for a typical synthesis is presented below.

References

- 1. scbt.com [scbt.com]

- 2. This compound HYDROCHLORIDE CAS#: 2217-77-8 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Reliable Chemical Trading Partner, Professional 2-(2,3-Dimethylanilino)benzoic acid Supply [methylbenzoate-benzoicacid.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Novel Derivatives from Biphenyl-4-YL-hydrazine

Introduction

Biphenyl-4-YL-hydrazine and its hydrochloride salt are versatile chemical scaffolds of significant interest in medicinal chemistry and organic synthesis.[1][2] Their unique structure, featuring a biphenyl group, provides a rigid and hydrophobic core that can be strategically modified to interact with biological targets. This makes it a valuable starting material for the development of new therapeutic agents.[1][2] Researchers frequently use this compound as a key intermediate for synthesizing a variety of nitrogen-containing heterocyclic compounds, including hydrazones, pyrazoles, and triazoles, which are known to exhibit a wide range of pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

This technical guide provides an in-depth overview of the synthesis of novel derivatives from this compound, focusing on key reaction pathways. It offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers, scientists, and professionals in the field of drug development.

Synthesis of Biphenyl-Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. Biphenyl-hydrazone derivatives are widely synthesized due to their significant biological activities, including antimicrobial and anticancer effects.[3] The typical synthesis involves the condensation of a biphenyl hydrazine or hydrazide with various aldehydes or ketones.

Experimental Workflow: Hydrazone Synthesis

The general workflow for synthesizing biphenyl-hydrazone derivatives from a biphenyl-4-carboxylic acid precursor is outlined below. This process involves the esterification of the carboxylic acid, followed by conversion to a hydrazide, and finally condensation with an aldehyde to form the target hydrazone.

Caption: General workflow for the synthesis of Biphenyl-Hydrazone derivatives.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of biphenyl-4-carboxylic acid hydrazide-hydrazones.[3]

-

Synthesis of Biphenyl-4-carboxylic acid hydrazide:

-

A mixture of methyl biphenyl-4-carboxylate (0.2 M) and an excess of hydrazine hydrate (0.30 M) in ethanol (250 mL) is refluxed for approximately 3 hours.

-

After reflux, the mixture is cooled.

-

The solid product that separates is collected by filtration and recrystallized from ethanol to yield pure biphenyl-4-carboxylic acid hydrazide.

-

-

General Procedure for Synthesis of Biphenyl-Hydrazones:

-

A mixture of biphenyl-4-carboxylic acid hydrazide (0.025 M) and the desired aromatic aldehyde (0.025 M) is refluxed in methanol (50 mL).

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction is refluxed for about 2 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final hydrazone product.

-

Quantitative Data: Biphenyl-Hydrazone Derivatives

The following table summarizes the yield and melting point for a series of synthesized biphenyl-4-carboxylic acid (benzylidene)-hydrazide derivatives with different substitutions on the aromatic aldehyde.

| Compound ID | Substituent (Ar) | Yield (%) | Melting Point (°C) |

| 1a | 4-Methoxybenzylidene | 84.43 | 176-178 |

| 1b | 3-Bromobenzylidene | 81.63 | 192-194 |

| 1c | 4-Chlorobenzylidene | 83.33 | 212-214 |

| 1d | 3-Nitrobenzylidene | 79.41 | 228-230 |

| 1e | 4-Nitrobenzylidene | 85.29 | 261-263 |

Data adapted from Aakash Deep, et al.[3][6]

Synthesis of Biphenyl-Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are a common structural motif in many pharmaceuticals. The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a hydrazine and a compound with two electrophilic centers, such as a 1,3-diketone or an α,β-unsaturated ketone.[7][8]

Experimental Workflow: Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method, involving the reaction of a β-diketone with a hydrazine.

Caption: Knorr synthesis workflow for Biphenyl-Pyrazole derivatives.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of 1,3,5-substituted pyrazoles.[7]

-

Reaction Setup:

-

Dissolve this compound (1 mmol) and a 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione) (1 mmol) in a suitable solvent such as N,N-dimethylacetamide or ethanol.

-

-

Reaction Conditions:

-

Add an acid catalyst (e.g., a few drops of concentrated HCl) to the mixture.

-

Stir the reaction mixture at ambient temperature or heat under reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent may be removed under reduced pressure, or the product may be precipitated by pouring the reaction mixture into ice-cold water.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

-

Quantitative Data: Pyrazole Derivatives

The following table presents data for pyrazole derivatives synthesized via multicomponent reactions involving hydrazine hydrate, which can be adapted for this compound.

| Compound ID | Aldehyde Component | Yield (%) | Reference |

| 2a | Benzaldehyde | 92 | Mali et al.[9] |

| 2b | 4-Chlorobenzaldehyde | 93 | Mali et al.[9] |

| 2c | 4-Nitrobenzaldehyde | 90 | Mali et al.[9] |

| 2d | 4-Methylbenzaldehyde | 88 | Mali et al.[9] |

| 2e | 2-Thiophenecarboxaldehyde | 85 | Mali et al.[9] |

Note: These yields are from a four-component synthesis of pyrano[2,3-c]pyrazoles and serve as an example of the high efficiency of pyrazole-forming reactions.[9]

Synthesis of Biphenyl-1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered rings with three nitrogen atoms. This heterocyclic core is present in numerous approved drugs, known for their antifungal, antiviral, and anti-inflammatory activities. A common synthetic route involves the cyclization of thiosemicarbazide intermediates derived from hydrazides.[4]

Experimental Workflow: 1,2,4-Triazole Synthesis

This workflow illustrates the conversion of a biphenyl hydrazide into a 3-mercapto-1,2,4-triazole, a key intermediate for further derivatization.

Caption: Synthesis of Biphenyl-1,2,4-triazole derivatives via a thiosemicarbazide.

Detailed Experimental Protocol

This protocol is based on the synthesis of biphenyl-based 1,2,4-triazole derivatives.[4]

-

Synthesis of Thiosemicarbazides:

-

To a solution of a biphenyl-based acid hydrazide (e.g., 2-(biphenyl-4-yloxy)acetohydrazide) (1 mmol) in 50 mL of absolute alcohol, add a solution of the appropriate aryl isothiocyanate (1 mmol).

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, the solid product is filtered and recrystallized from alcohol.

-

-

Synthesis of 3-Mercapto-1,2,4-triazoles:

-

The synthesized thiosemicarbazide is cyclized by refluxing in pure alcohol in the presence of a base, such as triethylamine.

-

The reaction mixture is cooled, and the solution is concentrated under reduced pressure.

-

The resulting precipitate is washed with cold water, dried, and recrystallized from ethanol.

-

-

S-alkylation of 3-Mercapto-1,2,4-triazoles:

-

To a solution of the 3-mercapto-1,2,4-triazole (0.5 mmol) in absolute ethanol (50 ml), add sodium metal (0.5 mmol) and the desired alkyl or phenacyl halide (0.5 mmol).

-

Reflux the mixture for 1-6 hours, monitoring completion by TLC.

-

Concentrate the solution under reduced pressure, cool, and filter the precipitated product.

-

Quantitative Data: Biphenyl-Triazole Derivatives

The table below shows data for intermediates and final products in the synthesis of biphenyl-based triazoles.

| Compound | Description | Yield (%) | Melting Point (°C) |

| 3 | 2-(biphenyl-4-yloxy)acetohydrazide | 90 | 165-167 |

| 5a | 4-phenyl-5-(biphenyl-4-yloxymethyl)-4H-1,2,4-triazole-3-thiol | 85 | 185-187 |

| 5b | 4-(4-chlorophenyl)-5-(biphenyl-4-yloxymethyl)-4H-1,2,4-triazole-3-thiol | 82 | 192-194 |

| 5c | 4-(4-methoxyphenyl)-5-(biphenyl-4-yloxymethyl)-4H-1,2,4-triazole-3-thiol | 88 | 178-180 |

Data adapted from G. Saidulu, et al.[4]

Application in Drug Discovery: Targeting 17β-HSD1

Derivatives containing a biphenyl-triazole scaffold have been identified as potential nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[10] This enzyme is overexpressed in estrogen-dependent diseases like breast cancer, where it catalyzes the conversion of the weak estrogen estrone into the highly potent estradiol, which promotes tumor growth. Inhibiting 17β-HSD1 is a key therapeutic strategy.

Signaling Pathway and Inhibition

The diagram below illustrates the role of 17β-HSD1 in estradiol synthesis and how biphenyl-triazole derivatives can act as inhibitors.

Caption: Inhibition of the 17β-HSD1 pathway by a Biphenyl-Triazole derivative.

By blocking the active site of 17β-HSD1, these novel derivatives can reduce the local production of estradiol in tumor tissues, thereby mitigating its proliferative effects and offering a targeted approach for the treatment of hormone-dependent cancers.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. ijrpr.com [ijrpr.com]

- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Synthesis of Biphenyl-Substituted Indoles via Fischer Indolization Using Biphenyl-4-yl-hydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] This method, discovered by Emil Fischer in 1883, remains a cornerstone in synthetic organic chemistry, particularly for producing substituted indoles.[2] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products, pharmaceuticals, and biologically active compounds.[3][4] Biphenyl-4-yl-hydrazine serves as a key starting material for creating indoles with a biphenyl moiety, a structural feature often associated with potent biological activities, including anti-proliferative and anti-inflammatory properties.[5][6][7] These application notes provide a detailed protocol for the synthesis of biphenyl-substituted indoles using this compound, along with relevant data and visualizations.

General Reaction Scheme:

The synthesis is typically a two-step process: (1) formation of a biphenyl-4-yl-hydrazone intermediate, followed by (2) acid-catalyzed intramolecular cyclization (indolization) to form the final indole product.[8]

Caption: General reaction scheme for the Fischer indole synthesis.

Experimental Protocols

This protocol outlines the synthesis of a biphenyl-substituted indole from this compound hydrochloride and a generic ketone (e.g., ethyl methyl ketone).

Materials and Equipment:

-

This compound hydrochloride

-

Ketone (e.g., Butan-2-one)

-

Ethanol, absolute

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle/oil bath

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Chromatography column (silica gel)

Protocol 1: Two-Step Synthesis

Step A: Synthesis of the Biphenyl-4-yl-hydrazone Intermediate

-

In a 250 mL round-bottom flask, dissolve this compound hydrochloride (0.1 mol) in 100 mL of ethanol.

-

Add the selected ketone (0.1 mol) to the solution.

-

Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).

-

Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to precipitate the hydrazone.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. The hydrazone is often sufficiently pure for the next step without further purification.

Step B: Acid-Catalyzed Indolization

-

Place the dried biphenyl-4-yl-hydrazone (0.05 mol) into a 500 mL flask.

-

Add an excess of polyphosphoric acid (approx. 100 g). Alternative catalysts like ZnCl₂ or Eaton's reagent can also be used.

-

Heat the mixture with vigorous stirring in an oil bath at 100-140 °C for 10-30 minutes.[8] The reaction is often rapid and may be exothermic.

-

After the reaction is complete (monitored by TLC), cool the flask to about 80 °C.

-

Carefully and slowly pour the hot reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude indole product.

-

Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-